3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
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Overview
Description
3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C9H5F4NO It is characterized by the presence of a fluoro group, a trifluoromethoxy group, and a phenylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a catalyst such as copper(I) iodide (CuI) to facilitate the nucleophilic addition of the nitrile group to the aldehyde. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with functional groups such as amines or thiols.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Primary amines or other reduced derivatives.
Scientific Research Applications
3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluoro and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The nitrile group may also participate in interactions with nucleophilic sites in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylacetonitrile: Similar structure but lacks the fluoro group.
3-Fluoro-4-(trifluoromethoxy)phenylacetylene: Contains an ethynyl group instead of the nitrile group.
4-(Trifluoromethyl)benzoic acid: Similar trifluoromethoxy group but with a carboxylic acid moiety.
Properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDNSRCOEGRXAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239333 |
Source
|
Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401239333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-71-3 |
Source
|
Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886761-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401239333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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